1-(1,3-Benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-Benzothiazol-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrrolidine
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-benzothiazole and pyrrolidine-2-carboxylic acid.
Coupling Reaction: The carboxylic acid group of pyrrolidine-2-carboxylic acid is activated using reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
Reaction Conditions: The reaction is typically carried out in a solvent like dimethylformamide under mild conditions to achieve high yields.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its role in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives:
N-(1,3-Benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but differ in their structural features and specific biological targets.
Benzothiazole-based Anti-tubercular Compounds: These compounds are specifically designed for anti-tubercular activity and have different synthetic routes and mechanisms of action.
Properties
Molecular Formula |
C12H13N3OS |
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Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c13-11(16)9-5-3-7-15(9)12-14-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H2,13,16) |
InChI Key |
IXNFXWYXJMXQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3S2)C(=O)N |
Origin of Product |
United States |
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